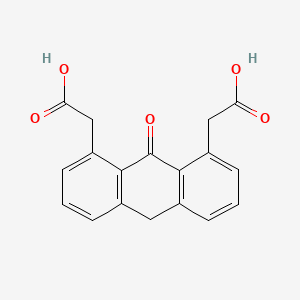
9(10H)-Anthracenone, 1,8-bis(acetyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9(10H)-Anthracenone, 1,8-bis(acetyloxy)- is a derivative of anthracene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of two acetyloxy groups attached to the 1 and 8 positions of the anthracenone structure
Méthodes De Préparation
The synthesis of 9(10H)-Anthracenone, 1,8-bis(acetyloxy)- typically involves the acetylation of 9(10H)-anthracenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions include maintaining a temperature range of 50-60°C and stirring the mixture for several hours to ensure complete acetylation. Industrial production methods may involve similar procedures but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
9(10H)-Anthracenone, 1,8-bis(acetyloxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form anthraquinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound back to its parent anthracene structure. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide can facilitate these reactions.
Applications De Recherche Scientifique
9(10H)-Anthracenone, 1,8-bis(acetyloxy)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical modifications.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other materials due to its stable aromatic structure.
Mécanisme D'action
The mechanism of action of 9(10H)-Anthracenone, 1,8-bis(acetyloxy)- involves its interaction with various molecular targets. The acetyloxy groups can undergo hydrolysis to release acetic acid, which can then participate in further chemical reactions. The compound’s aromatic structure allows it to interact with biological macromolecules, potentially disrupting cellular processes and leading to its observed biological activities.
Comparaison Avec Des Composés Similaires
Similar compounds to 9(10H)-Anthracenone, 1,8-bis(acetyloxy)- include:
Triacetyl Aloe-emodin: A derivative of aloe-emodin, known for its stimulant-laxative action and potential anticancer properties.
9,10-Anthracenedione, 1,8-bis(acetyloxy)-3-methyl-: Another derivative with similar chemical properties but different biological activities.
Propriétés
Numéro CAS |
38165-75-2 |
|---|---|
Formule moléculaire |
C18H14O5 |
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
2-[8-(carboxymethyl)-9-oxo-10H-anthracen-1-yl]acetic acid |
InChI |
InChI=1S/C18H14O5/c19-14(20)8-12-5-1-3-10-7-11-4-2-6-13(9-15(21)22)17(11)18(23)16(10)12/h1-6H,7-9H2,(H,19,20)(H,21,22) |
Clé InChI |
KPCFDDJXJDHKNH-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C(=CC=C2)CC(=O)O)C(=O)C3=C1C=CC=C3CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


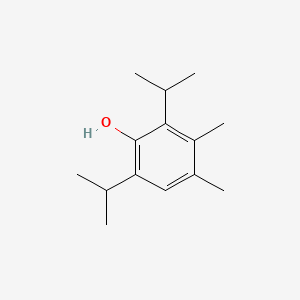

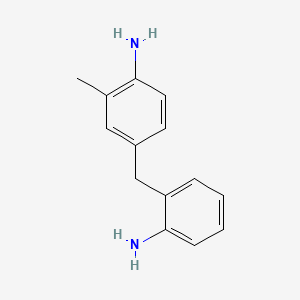
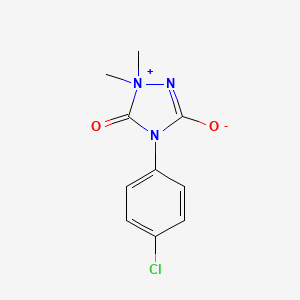

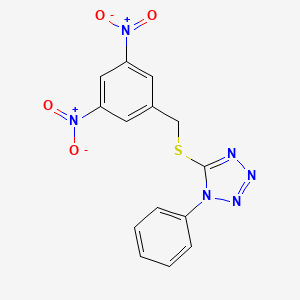
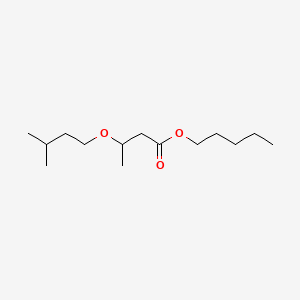
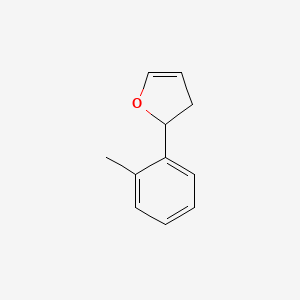
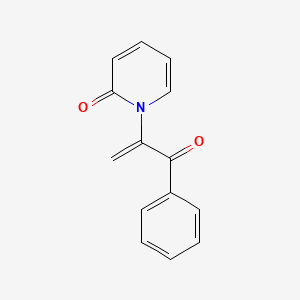




![[(3,3,5-Trimethylcyclohexyl)oxy]acetaldehyde](/img/structure/B12648453.png)
